![molecular formula C15H22Cl2O3 B14207607 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL CAS No. 834155-53-2](/img/structure/B14207607.png)
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL is an organic compound characterized by its complex structure, which includes chloromethyl, methoxy, and phenoxy groups attached to a hexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL typically involves multiple steps, starting with the preparation of the core phenoxy structure. The chloromethyl groups are introduced through chloromethylation reactions, while the methoxy group is added via methylation. The final step involves the attachment of the hexanol chain through etherification or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methoxy and phenoxy groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(chloromethyl)-4-methylphenol
- 2,5-Bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
Uniqueness
6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL is unique due to its specific combination of functional groups and its hexanol backbone This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds
Eigenschaften
CAS-Nummer |
834155-53-2 |
|---|---|
Molekularformel |
C15H22Cl2O3 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
6-[2,5-bis(chloromethyl)-4-methoxyphenoxy]hexan-1-ol |
InChI |
InChI=1S/C15H22Cl2O3/c1-19-14-8-13(11-17)15(9-12(14)10-16)20-7-5-3-2-4-6-18/h8-9,18H,2-7,10-11H2,1H3 |
InChI-Schlüssel |
JMBQSVJLZUDRSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCl)OCCCCCCO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
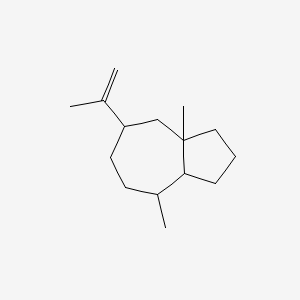
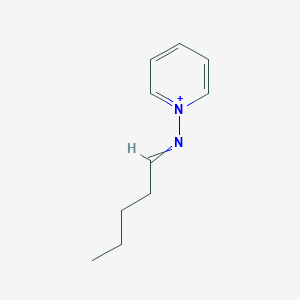
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

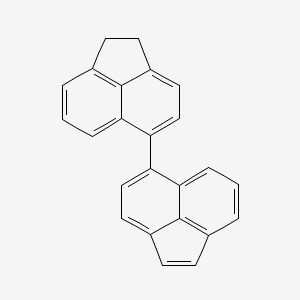
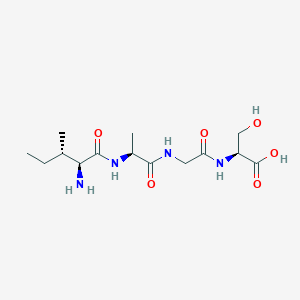
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
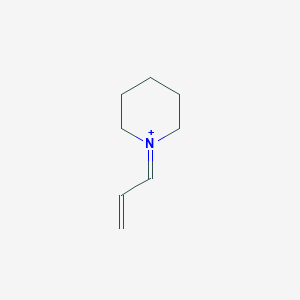
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
